1,2-Dimethyl-4-nitro-5-cyanoimidazole: Structural Dynamics, Synthetic Workflows, and Applications in Hypoxia-Targeted Therapeutics
1,2-Dimethyl-4-nitro-5-cyanoimidazole: Structural Dynamics, Synthetic Workflows, and Applications in Hypoxia-Targeted Therapeutics
Executive Summary
1,2-Dimethyl-4-nitro-5-cyanoimidazole (CAS: 127342-45-4) is a highly functionalized, electron-deficient heterocyclic compound utilized extensively in advanced medicinal chemistry and drug discovery[1]. Characterized by a push-pull electronic system on the imidazole core, this compound serves as a critical intermediate in the synthesis of fused bicyclic heterocycles (such as purine analogs and imidazo[4,5-d]pyrimidines) and functions as a bioreductive pharmacophore in the development of hypoxia-selective radiosensitizers[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, validated synthetic workflows, and mechanistic role in oncological applications.
Physicochemical Profiling & Structural Analysis
The unique reactivity of 1,2-dimethyl-4-nitro-5-cyanoimidazole stems from the antagonistic electronic effects of its substituents. The methyl groups at the 1- and 2-positions provide steric shielding and electron-donating inductive effects (+I), which enhance the lipophilicity of the molecule[1]. Conversely, the nitro (-NO₂) and cyano (-C≡N) groups at the 4- and 5-positions, respectively, are strongly electron-withdrawing (-M, -I). This creates a highly electrophilic imidazole ring, making the 5-position particularly susceptible to nucleophilic displacement if the cyano group is utilized as a leaving group, or allowing the cyano group to be hydrolyzed/reduced for further functionalization.
Quantitative Data Summary
| Property | Value / Specification |
| IUPAC Name | 1,2-Dimethyl-4-nitro-1H-imidazole-5-carbonitrile |
| CAS Registry Number | 127342-45-4 |
| Molecular Formula | C₆H₆N₄O₂ |
| Molecular Weight | 166.14 g/mol |
| SMILES String | N#CC1=C(=O)N=C(C)N1C |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (Nitro oxygens, Cyano nitrogen, Imidazole nitrogen) |
| Typical Purity (Commercial) | ≥ 90% - 98% (HPLC/NMR verified) |
Data compiled from verified chemical registries and supplier databases[1][3].
Synthetic Methodology & Protocol
The synthesis of 1,2-dimethyl-4-nitro-5-cyanoimidazole requires precise control over reaction conditions to prevent the degradation of the sensitive nitroimidazole core. The most robust and scalable route involves the dehydration of 1,2-dimethyl-4-nitroimidazole-5-carboxamide[4][5].
Causality of Experimental Choices
-
Chlorination: Thionyl chloride (SOCl₂) is selected to convert the precursor carboxylic acid to the acid chloride. It is preferred over other chlorinating agents because its byproducts (SO₂ and HCl) are gaseous, driving the reaction forward via Le Chatelier's principle and simplifying downstream purification.
-
Amidation: Aqueous ammonia is used to convert the highly reactive acid chloride into a stable carboxamide intermediate. Temperature control (0–5 °C) is critical here to prevent competitive hydrolysis back to the carboxylic acid.
-
Dehydration: Phosphorus oxychloride (POCl₃) acts as a potent dehydrating agent. The application of heat facilitates the elimination of water from the amide, yielding the target nitrile.
Step-by-Step Protocol: Amide Dehydration Route
Step 1: Acid Chloride Formation
-
Suspend 1.0 equivalent of 1,2-dimethyl-4-nitroimidazole-5-carboxylic acid in anhydrous dichloromethane (DCM).
-
Add 2.0 equivalents of thionyl chloride (SOCl₂) dropwise under an inert argon atmosphere, followed by a catalytic amount of N,N-dimethylformamide (DMF) to initiate the Vilsmeier-Haack-type chlorination.
-
Reflux the mixture for 2–4 hours until gas evolution ceases.
-
Concentrate the mixture in vacuo to yield the crude acid chloride[4].
Step 2: Amidation
-
Dissolve the crude acid chloride in anhydrous tetrahydrofuran (THF) and cool the system to 0 °C using an ice-water bath.
-
Slowly add excess aqueous ammonia (28% NH₃) while maintaining the internal temperature below 5 °C.
-
Stir for 1 hour, then filter the resulting precipitate. Wash with cold water to remove ammonium chloride salts, yielding 1,2-dimethyl-4-nitroimidazole-5-carboxamide.
Step 3: Dehydration to Nitrile
-
Suspend the carboxamide intermediate in neat phosphorus oxychloride (POCl₃) (approx. 5–10 volumes).
-
Heat the reaction mixture to 80–90 °C for 4 hours. The mixture will turn into a homogeneous dark solution.
-
Carefully quench the reaction by pouring the cooled mixture over crushed ice to hydrolyze excess POCl₃.
-
Neutralize the aqueous phase with saturated sodium bicarbonate (NaHCO₃) and extract with ethyl acetate (EtOAc).
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to obtain pure 1,2-dimethyl-4-nitro-5-cyanoimidazole[4][5].
Caption: Synthetic workflow for 1,2-dimethyl-4-nitro-5-cyanoimidazole via amide dehydration.
Biochemical Applications: Hypoxia-Selective Radiosensitization
Beyond its utility as a synthetic building block, the 4-nitroimidazole scaffold is a highly privileged pharmacophore in oncology. Solid tumors frequently outgrow their vascular supply, resulting in hypoxic microenvironments (low O₂ tension) that are notoriously resistant to standard radiotherapy[2][6]. Nitroimidazoles act as hypoxia-selective radiosensitizers and cytotoxins by exploiting this exact physiological anomaly[7].
Mechanism of Action (Bioreductive Activation)
Nitroimidazoles are prodrugs that readily diffuse into cells due to their lipophilic nature[7]. Their activation is governed by the intracellular oxygen concentration:
-
Initial Reduction: Intracellular nitroreductases (NTRs) catalyze a single-electron reduction of the nitro group to form a highly reactive nitro radical anion (R-NO₂•⁻)[2][7].
-
The Futile Cycle (Normoxia): In healthy, well-oxygenated tissues, molecular oxygen (O₂) has a higher electron affinity than the nitroimidazole. Oxygen rapidly strips the electron from the radical anion, regenerating the inert parent prodrug and producing superoxide radicals (O₂•⁻)[7]. This "futile cycle" prevents the accumulation of toxic metabolites in normal tissues, ensuring high selectivity[8].
-
Covalent Trapping (Hypoxia): In hypoxic tumor cells, the absence of O₂ prevents reoxidation. The nitro radical anion undergoes further multi-electron reductions to yield nitroso (R-NO) and highly reactive hydroxylamine (R-NHOH) intermediates[2][7]. These electrophilic species covalently bind to cellular macromolecules (such as DNA, proteins, and glutathione), causing irreversible macromolecular damage, depleting antioxidant reserves, and ultimately triggering apoptosis or necrosis[2][9].
Caption: Bioreductive activation pathway of nitroimidazoles in hypoxic tumor microenvironments.
Handling, Stability, and Regulatory Guidelines
As a nitroaromatic compound containing a cyano group, 1,2-dimethyl-4-nitro-5-cyanoimidazole requires strict handling protocols:
-
Storage: Must be stored in a cool, dry environment, ideally under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent photo-induced degradation of the nitro group[1]. Cold-chain transportation is recommended for long-term stability[1].
-
Toxicity: Nitroimidazoles are known mutagens and potential carcinogens (due to their DNA-binding mechanisms). The presence of the cyano group also introduces the risk of cyanide release under strong acidic or reductive conditions.
-
PPE: Handling requires a minimum of a laboratory coat, nitrile gloves, and safety goggles. All synthetic manipulations (especially those involving POCl₃ and SOCl₂) must be conducted inside a certified chemical fume hood.
References
-
Molaid Reaction Database - 1,2-dimethyl-4-nitroimidazole-5-carboxylic acid chloride - CAS号. Retrieved from: [Link]
-
PatSnap Synapse - What is the mechanism of Nimorazole? (Nitroimidazole Radiosensitizers). Retrieved from: [Link]
-
National Institutes of Health (NIH) - Cellular mechanism of action of 2-nitroimidazoles as hypoxia-selective therapeutic agents. Retrieved from: [Link]
-
Open MedScience - Bifunctional metal-nitroimidazole complexes for hypoxia theranosis in cancer. Retrieved from: [Link]
-
Encyclopedia.pub - Radiosensitizing Hypoxic Tumour Cells. Retrieved from:[Link]
Sources
- 1. 127342-45-4|1,2-Dimethyl-4-nitro-1H-imidazole-5-carbonitrile|BLD Pharm [bldpharm.com]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. CAS:127342-45-4, 1,2-Dimethyl-4-nitro-1H-imidazole-5-carbonitrile-毕得医药 [bidepharm.com]
- 4. 1,2-dimethyl-4-nitroimidazole-5-carboxylic acid chloride - CAS号 61982-15-8 - 摩熵化学 [molaid.com]
- 5. 1,2-dimethyl-4-nitroimidazole-5-carboxylic acid chloride - CAS号 61982-15-8 - 摩熵化学 [molaid.com]
- 6. What is the mechanism of Nimorazole? [synapse.patsnap.com]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. openmedscience.com [openmedscience.com]
- 9. Mechanism of the selective hypoxic cytotoxicity of 1-methyl-2-nitroimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
